molecular formula C16H20FNO3S2 B1621098 Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate CAS No. 648858-94-0

Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate

Cat. No. B1621098
CAS RN: 648858-94-0
M. Wt: 357.5 g/mol
InChI Key: KEUFELDOFAQSLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of EFFTOB involves thiazolidinone and ester functional groups. Further analysis would require more specific data such as NMR spectra or crystallographic data, which are not provided in the available resources.

Scientific Research Applications

Antiviral Activity

Compounds with similar structures, such as indole derivatives, have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A, Coxsackie B4 virus, Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

Anti-inflammatory Activity

Indole derivatives have been reported to possess anti-inflammatory activity . This suggests that “Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate” might also have potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives have shown anticancer activity . Therefore, it’s possible that “Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate” could be investigated for potential anticancer applications.

Antimicrobial Activity

Thiazole derivatives, which share a similar structure to the compound , have been found to possess antimicrobial activity . This suggests potential applications in combating bacterial infections.

Antifungal Activity

Thiazole derivatives have also been reported to possess antifungal activity . This could indicate potential applications of “Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate” in treating fungal infections.

Neuroprotective Activity

Thiazole derivatives have been found to possess neuroprotective activity . This suggests that “Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate” might have potential applications in neuroprotection.

Safety and Hazards

The safety data sheet (SDS) for EFFTOB can be viewed and downloaded for free at Echemi.com . The SDS would typically include information on handling and storage, personal protective equipment, first aid measures, and disposal considerations.

properties

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)sulfanylmethyl]-1,3-thiazolidin-3-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S2/c1-2-21-16(20)8-7-14(19)18-9-10-22-15(18)11-23-13-5-3-12(17)4-6-13/h3-6,15H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUFELDOFAQSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCSC1CSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381643
Record name ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648858-94-0
Record name ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate

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